molecular formula C23H27N3O2 B6581231 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-cyclohexylurea CAS No. 1203106-40-4

3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-cyclohexylurea

Cat. No.: B6581231
CAS No.: 1203106-40-4
M. Wt: 377.5 g/mol
InChI Key: LBCZEHCQTNQKTM-UHFFFAOYSA-N
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Description

3-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-cyclohexylurea is a complex organic compound belonging to the class of hydroquinolines. It features a benzoyl group attached to a tetrahydroquinoline ring, which is further connected to a cyclohexylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-cyclohexylurea typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. This can be achieved through the reduction of quinoline derivatives using hydrogenation techniques

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-cyclohexylurea can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce hydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-cyclohexylurea can be used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.

Medicine

In the medical field, this compound has potential applications in drug development. Its structural features may allow it to interact with biological targets, leading to the development of new therapeutic agents.

Industry

In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties may make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism by which 3-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-cyclohexylurea exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chloroethan-1-one

  • 5-[1-(3,4-Dimethoxy-Benzoyl)-1,2,3,4-Tetrahydro-Quinolin-6-Yl]-6-Fluorobenzene-1,3-Diol

  • 2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

Uniqueness

3-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1-cyclohexylurea stands out due to its unique combination of functional groups and structural features. This allows it to interact with biological targets in ways that similar compounds may not, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-cyclohexylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c27-22(17-8-3-1-4-9-17)26-15-7-10-18-16-20(13-14-21(18)26)25-23(28)24-19-11-5-2-6-12-19/h1,3-4,8-9,13-14,16,19H,2,5-7,10-12,15H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCZEHCQTNQKTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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